4-(inden-1-ylidenemethyl)-N,N-dimethylaniline
Overview
Description
4-(inden-1-ylidenemethyl)-N,N-dimethylaniline is an organic compound with the molecular formula C18H17N It is characterized by the presence of an indene moiety linked to a dimethylaniline group via a methylene bridge
Scientific Research Applications
4-(inden-1-ylidenemethyl)-N,N-dimethylaniline has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(inden-1-ylidenemethyl)-N,N-dimethylaniline typically involves the condensation of 1H-indene-1-carbaldehyde with N,N-dimethylaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the indene and aniline moieties. The reaction is typically conducted under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(inden-1-ylidenemethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1-carbaldehyde: A precursor in the synthesis of 4-(inden-1-ylidenemethyl)-N,N-dimethylaniline.
N,N-Dimethylaniline: Another precursor used in the synthesis.
4-((1H-Inden-1-ylidene)methyl)aniline: A structurally similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline involves the condensation of 1H-indene-1-carbaldehyde with N,N-dimethylaniline in the presence of a catalyst to form the desired product.", "Starting Materials": [ "1H-indene-1-carbaldehyde", "N,N-dimethylaniline" ], "Reaction": [ "Step 1: Mix 1H-indene-1-carbaldehyde and N,N-dimethylaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a base such as triethylamine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then filter off any solid precipitate.", "Step 5: Purify the crude product by column chromatography or recrystallization from a suitable solvent." ] } | |
CAS No. |
443-30-1 |
Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
4-[(E)-inden-1-ylidenemethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H17N/c1-19(2)17-11-7-14(8-12-17)13-16-10-9-15-5-3-4-6-18(15)16/h3-13H,1-2H3/b16-13+ |
InChI Key |
HXVZHTQDVDNJMN-DTQAZKPQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DABI; NSC-80087; N,N-Dimethyl-alpha-indolylidene-p-toluidine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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